N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-4-carboxamide
Description
N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring, a pyridine moiety, and an oxolane ring
Properties
IUPAC Name |
N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10-12(9-17-18-10)15(20)19(2)13-5-7-21-14(13)11-4-3-6-16-8-11/h3-4,6,8-9,13-14H,5,7H2,1-2H3,(H,17,18)/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROTXPXXVMOMCZ-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=O)N(C)C2CCOC2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1)C(=O)N(C)[C@H]2CCO[C@@H]2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, followed by the introduction of the pyridine and oxolane moieties. Common reagents used in these steps include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action for N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-4-carboxamide
- 5-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-4-carboxamide
- N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-3-carboxamide
Uniqueness
N,5-dimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern and the combination of functional groups. This uniqueness can result in distinct biological activities and chemical reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
